molecular formula C15H13ClN2O3 B5888721 N-(3-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide

N-(3-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B5888721
M. Wt: 304.73 g/mol
InChI Key: YXQAZZBQYRAKRQ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It features a complex structure with both chloro and nitro functional groups attached to a phenyl ring

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10-13(16)3-2-4-14(10)17-15(19)9-11-5-7-12(8-6-11)18(20)21/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQAZZBQYRAKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide typically involves the acylation of an amine with an acyl chloride or anhydride. The reaction can be carried out under mild conditions using a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide can be used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as pharmaceutical agents. The presence of both chloro and nitro groups suggests that it may interact with biological targets in unique ways.

Industry

In the industrial sector, this compound could be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, leading to a biological response. The nitro group could be involved in redox reactions, while the chloro group might participate in binding interactions with proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-2-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(3-chloro-2-methylphenyl)-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(3-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide is unique due to the presence of both chloro and nitro groups, which can impart distinct chemical and biological properties

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